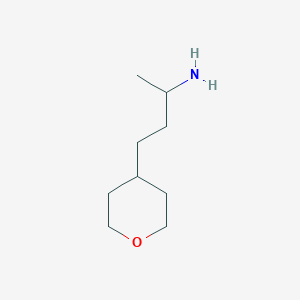![molecular formula C8H8BrClF3NO B13594441 1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride CAS No. 2803862-08-8](/img/structure/B13594441.png)
1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride is a chemical compound with a complex structure, characterized by the presence of bromine, trifluoromethoxy, and methanamine groups
Vorbereitungsmethoden
The synthesis of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as lithium diisopropylamide (LDA) for the Diels-Alder reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride can be compared with similar compounds such as:
1-Bromo-3-(trifluoromethoxy)benzene: Shares the trifluoromethoxy and bromine groups but lacks the methanamine group.
3-Bromo-5-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of the methanamine group.
Eigenschaften
CAS-Nummer |
2803862-08-8 |
|---|---|
Molekularformel |
C8H8BrClF3NO |
Molekulargewicht |
306.51 g/mol |
IUPAC-Name |
[3-bromo-5-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7BrF3NO.ClH/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12;/h1-3H,4,13H2;1H |
InChI-Schlüssel |
GVZAUGXZBXZZFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)
amine](/img/structure/B13594379.png)


![6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid](/img/structure/B13594406.png)


![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)




